molecular formula C6H6N4O3 B8801114 N-(5-nitropyrimidin-2-yl)acetamide

N-(5-nitropyrimidin-2-yl)acetamide

Cat. No.: B8801114
M. Wt: 182.14 g/mol
InChI Key: ILQNYYIGBSVGDK-UHFFFAOYSA-N
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Description

N-(5-nitropyrimidin-2-yl)acetamide is a useful research compound. Its molecular formula is C6H6N4O3 and its molecular weight is 182.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

N-(5-nitropyrimidin-2-yl)acetamide

InChI

InChI=1S/C6H6N4O3/c1-4(11)9-6-7-2-5(3-8-6)10(12)13/h2-3H,1H3,(H,7,8,9,11)

InChI Key

ILQNYYIGBSVGDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(C=N1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 2-amino-5-nitropyrimidine (0.42 g, 3.0 mmol) dissolved in toluene (2 ml) was added acetic anhydride (1.4 ml, 15 mmol). The reaction mixture was stirred at 90° C. for 15 hr, after which an additional amount of acetic anhydride was added (0.7 mL) and the mixture was stirred at reflux for another 16 h. The solvent was removed in vacuo and to the residue was added hexane (10 mL) and DCM (1 mL). The solid was collected by filtration, dried to give N-(5-nitropyrimidin-2-yl)acetamide as an off-white solid. MS (ESI, pos. ion) m/z: 183 (M+1).
Quantity
0.42 g
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reactant
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Quantity
2 mL
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solvent
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1.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-amino-5-nitropyrimidine (3.00 g, 21.4 mmol), 4-dimethylaminopyridine (2.61 g, 21.4 mmol) and pyridine (10.4 ml, 128 mmol) in acetonitrile (100 ml) was added acetyl chloride (3.04 ml, 42.8 mmol), the mixture was stirred at 100° C. for 1 hour. To the mixture was added acetyl chloride (2.00 ml, 28.1 mmol) and the mixture was stirred at 100° C. for 12 hours. The reaction mixture was poured into ice-water and the mixture was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was recrystallized from a mixed solvent of hexane and ethyl acetate to obtain the desired product (1.22 g, 31.3%) as a solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
3.04 mL
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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Yield
31.3%

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